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Introduction

Ivonescimab (AK112/SMT112) is a first-in-class bispecific antibody that simultaneously targets
programmed cell death protein 1 (PD-1) and vascular endothelial growth factor (VEGF). This
dual mechanism of action aims to enhance anti-tumor immunity by blocking the PD-1/PD-L1
pathway while also inhibiting tumor angiogenesis through the VEGF pathway. As with all cancer
therapies, understanding the adverse event (AE) profile of lvonescimab is crucial for its clinical
development and application. This guide provides a comparative analysis of the adverse event
profiles of lvonescimab versus other established immunotherapies, including PD-1/PD-L1
inhibitors and VEGF inhibitors, based on available clinical trial data.

Data Presentation: Comparative Adverse Event
Profiles

The following tables summarize the incidence of treatment-related adverse events (TRAES)
from key clinical trials comparing lvonescimab to other immunotherapies. Data is presented for
all grades and for grade 3 or higher events, as defined by the Common Terminology Criteria for
Adverse Events (CTCAE).
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Table 1: Comparison of Adverse Events in the HARMONI-2 Trial (lIvonescimab vs.
Pembrolizumab in PD-L1-Positive NSCLC)

Adverse Event Category

Ivonescimab (n=197)

Pembrolizumab (n=199)

Any Grade TRAEs 90% 82%
Grade =23 TRAES 29% 16%
Serious TRAEs 20.8% 16.1%
Immune-Related AEs (Any

30% 28%
Grade)
Immune-Related AEs (Grade

7% 8%
>3)
VEGF-Related AEs (Any

47.7% Not Reported
Grade)
VEGF-Related AEs (Grade =3) 10.2% 1.0%
Proteinuria (Any Grade) Not specified Not specified
Proteinuria (Grade =3) 3% 0%
Hypertension (Any Grade) Not specified Not specified

Hypertension (Grade =3)

5%

1%

Hemorrhage (Grade =3)

1%

1%

Data from the HARMONI-2 trial presented at the IASLC 2024 World Conference on Lung
Cancer and published in The Lancet.[1][2]

Table 2: Comparison of Adverse Events in the HARMONI-6 Trial (Ivonescimab + Chemo vs.

Tislelizumab + Chemo in Squamous NSCLC)
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Ivonescimab + Chemo Tislelizumab + Chemo
Adverse Event Category

(n=266) (n=266)
Any Grade TRAEs 99.2% 98.5%
Grade =3 TRAEs 63.9% 54.3%
Serious TRAEs 32.3% 30.2%
TRAES Leading to

] ] ] 3.4% 4.2%

Discontinuation
TRAESs Leading to Death 3.0% 3.8%
Immune-Related AEs (Any

27.4% 25.3%
Grade)
Immune-Related AEs (Grade

9.0% 10.2%
=3)
VEGF-Related AEs (Any n n

Not specified Not specified
Grade)
Proteinuria (Any Grade) 27.1% 10.9%
Hemorrhage (Any Grade) 21.4% 9.4%
Hypertension (Any Grade) 10.2% 4.5%
Hemorrhage (Grade =3) 1.9% 0.8%

Data from the HARMONI-6 trial presented at the ESMO 2025 Congress and published in The

Lancet.[3][4][5][6]

Table 3: Common Adverse Events with PD-1/PD-L1 Inhibitors (General Profile)

Adverse Event (Any Grade) Incidence

Fatigue 18.26%

Pruritus 10.61%

Diarrhea 9.47%
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Data from a meta-analysis of 125 clinical trials with 20,128 participants.[7][8]

Table 4: Common Adverse Events with VEGF Inhibitors (General Profile)

Adverse Event (Any Grade) Incidence Rate (per 1000 person-years)
Nausea and Vomiting 651.7
Hypertension 452.9
Hemorrhage 375.2

Data from a retrospective cohort study of 2,326 patients.[9]

Experimental Protocols

While the full, detailed protocols for the HARMONI-2 and HARMONI-6 trials are not publicly
available, the following methodologies for assessing adverse events are standard in such
clinical trials and are based on the information provided in the trial publications and
international guidelines.

Adverse Event Monitoring and Reporting:

o Data Collection: All adverse events (AES) experienced by study participants are recorded,
regardless of their perceived relationship to the study drug. This information is collected
through patient interviews, physical examinations, and laboratory assessments at regular
intervals throughout the trial.

o Grading: The severity of each AE is graded according to the National Cancer Institute's
Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[7][10] This standardized
system provides a five-point scale for grading the severity of AEs:

o Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only;

intervention not indicated.

o Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-
appropriate instrumental activities of daily living (ADL).
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o Grade 3: Severe or medically significant but not immediately life-threatening;
hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.

o Grade 4: Life-threatening consequences; urgent intervention indicated.

o Grade 5: Death related to AE.

o Causality Assessment: The investigator assesses the causal relationship between the study
drug and the occurrence of each AE. This is typically categorized as not related, unlikely,
possible, probable, or definite.

» Reporting: Serious adverse events (SAESs), which include events that are life-threatening,
result in hospitalization or prolonging of existing hospitalization, result in persistent or
significant disability/incapacity, or result in a congenital anomaly/birth defect, are required to
be reported to the study sponsor and regulatory authorities within a short timeframe. All AEs
are documented in the patient's case report form. The monitoring and reporting of AEs in
clinical trials adhere to the guidelines set by the International Council for Harmonisation of
Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the ICH E2A
guidelines on Clinical Safety Data Management.[7][8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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